2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects . Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
For example, in the case of anti-cancer activity, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Result of Action
Based on the known activities of benzothiazole derivatives, it can be inferred that this compound may induce changes at the molecular and cellular levels that result in its observed biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This intermediate is then subjected to further cyclization reactions to construct the benzoisoquinoline framework.
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Condensation Reaction
Reagents: 2-aminobenzenethiol, aldehyde/ketone
Conditions: Acidic or basic medium, elevated temperature
Product: Benzothiazole derivative
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Cyclization Reaction
Reagents: Benzothiazole derivative, suitable cyclizing agents
Conditions: High temperature, inert atmosphere
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically involving the sulfur atom in the benzothiazole ring.
Reagents: Oxidizing agents like hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvents, controlled temperature
Products: Sulfoxides or sulfones
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Reduction: : Reduction reactions can target the carbonyl groups or the aromatic rings.
Reagents: Reducing agents like sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, low temperature
Products: Alcohols or reduced aromatic systems
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogens, alkylating agents, nucleophiles
Conditions: Solvent choice depending on the reagent, ambient or elevated temperature
Products: Substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals targeting various diseases.
Medicine
In medicine, it serves as a lead compound for drug discovery. Its ability to interact with biological targets makes it a candidate for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials due to its stable and vibrant chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar biological activities.
1,3-Benzothiazole: The parent compound, which serves as a precursor for many derivatives.
Benzoxazole: A structurally related compound where sulfur is replaced by oxygen.
Uniqueness
2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-methyl-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJOLTJZQIQKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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